

Cross-Validation of AM-8123: A Comparative Analysis Across Species

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Compound of Interest

Compound Name: AM-8123

Cat. No.: B12415121

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A deep dive into the preclinical data of the apelin receptor agonist **AM-8123** and its alternatives, providing researchers and drug development professionals with a comprehensive guide to its performance and mechanisms of action across different species.

AM-8123 is a selective, small-molecule agonist for the apelin receptor (APJ), a G protein-coupled receptor that plays a crucial role in cardiovascular regulation. Investigated primarily for the treatment of heart failure, **AM-8123** has been the subject of several preclinical studies to evaluate its efficacy, pharmacokinetics, and mechanism of action. This guide provides a comparative analysis of **AM-8123** with other notable APJ agonists, AMG 986 and BMS-986224, summarizing key findings in various animal models to aid in the ongoing research and development of novel heart failure therapies.

In Vitro Functional Comparison

The in vitro activity of **AM-8123** and its counterparts has been assessed through various functional assays, primarily focusing on their ability to modulate downstream signaling pathways of the APJ receptor.

Table 1: In Vitro Potency of APJ Agonists

Compound	Assay	Species	EC50 (log)	Reference
AM-8123	cAMP Inhibition	Human	-9.44 ± 0.04	[1]
GTPyS Binding	Human	-8.95 ± 0.05		
β-arrestin Recruitment	Human	-9.45 ± 0.08	[1]	
AMG 986	cAMP Inhibition	Human	-9.64 ± 0.03	[1]
GTPyS Binding	Human	-9.54 ± 0.03		
β-arrestin Recruitment	Human	-9.61 ± 0.13	[1]	
BMS-986224	cAMP Inhibition	Human	-10.7 (pEC50)	[2] [3]
Receptor Binding (Kd)	Human	0.3 nM	[2] [3]	
pyr-apelin-13 (endogenous ligand)	cAMP Inhibition	Human	-9.93 ± 0.03	
GTPyS Binding	Human	-8.10 ± 0.05		
β-arrestin Recruitment	Human	-8.96 ± 0.03	[1]	

Cross-Species Pharmacokinetic Profile

Pharmacokinetic studies in rats and dogs have been crucial in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of **AM-8123** and AMG 986. These studies have demonstrated their improved oral bioavailability compared to the endogenous peptide ligand, apelin.

Table 2: Pharmacokinetic Parameters of **AM-8123** and AMG 986 in Rats and Dogs

Parameter	AM-8123	AMG 986	Species	Reference
Volume of Distribution (Vss) (L/kg)	0.81	0.6	Rat	
	0.33	0.94	Dog	
Clearance (mL/min/kg)	Moderate	Moderate	Rat	
	Low	Dog		
Terminal Half-life (hours)	3.2	2.2	Rat	
	2.39	4.2	Dog	
Oral Bioavailability (%)	Appreciably greater than pyr-apelin-13	Appreciably greater than pyr-apelin-13	Rat & Dog	

Pharmacokinetic data for BMS-986224 in rats indicates that subcutaneous infusion at doses of 0.192 mg/kg and 3 mg/kg resulted in steady-state plasma concentrations of 102 and 2686 nmol/L, respectively.[2][4]

In Vivo Efficacy in Disease Models

The therapeutic potential of **AM-8123** has been evaluated in established animal models of heart failure, providing insights into its effects on cardiovascular function.

Rat Myocardial Infarction (MI) Model

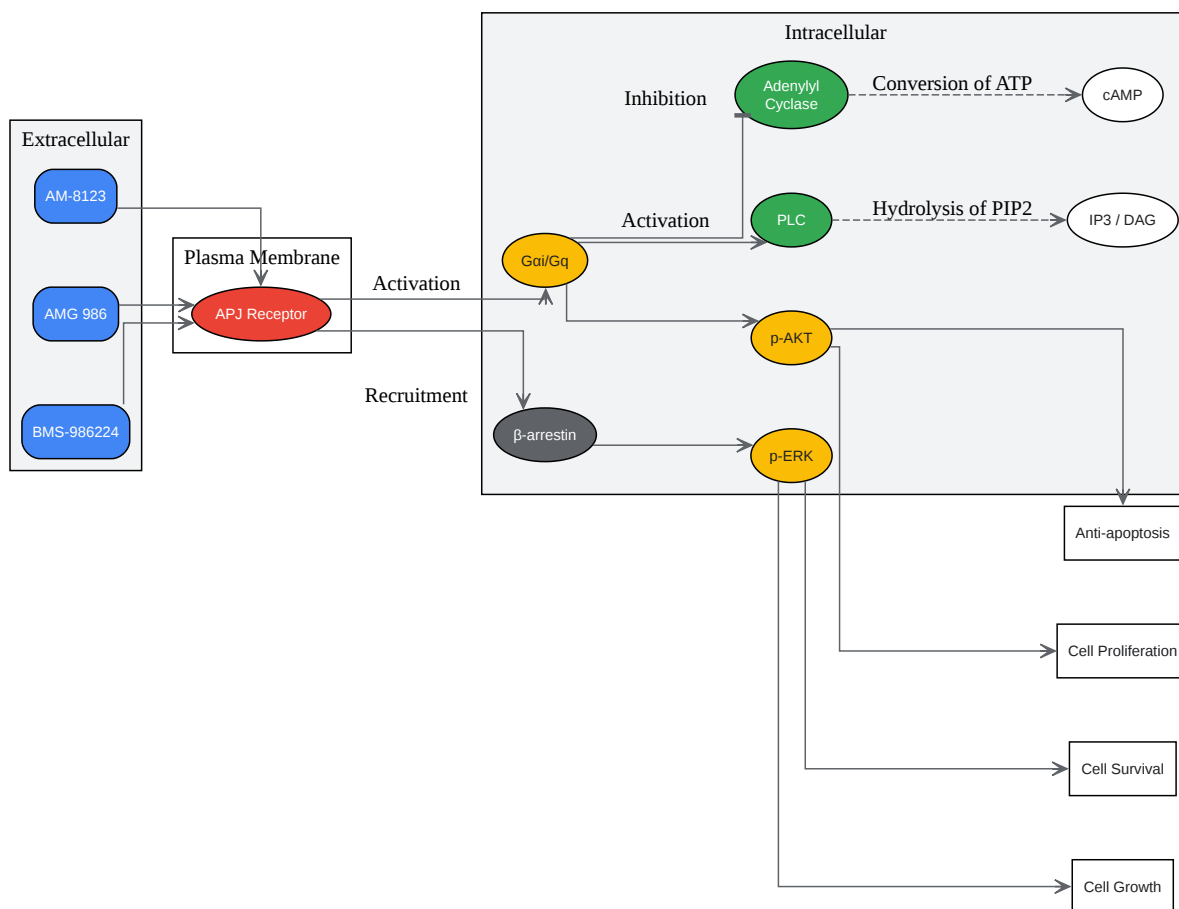
In a rat model of myocardial infarction, chronic oral administration of **AM-8123** demonstrated significant improvements in cardiac function. Treatment with **AM-8123** led to a sustained increase in ejection fraction and a reduction in myocardial collagen content, indicative of attenuated cardiac remodeling.[5] These beneficial effects were comparable to those observed with the angiotensin receptor blocker losartan.

Canine Tachypaced Heart Failure Model

In a canine model of tachypacing-induced heart failure, acute intravenous infusion of **AM-8123** resulted in improved cardiovascular function in anesthetized dogs. However, these effects were not observed in conscious animals, suggesting a potential influence of anesthesia on the drug's activity.

Signaling Pathway and Mechanism of Action

AM-8123, along with AMG 986 and BMS-986224, exerts its effects by activating the APJ receptor, which triggers a cascade of intracellular signaling events. A key mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the promotion of G α protein activation. Furthermore, these agonists have been shown to induce the phosphorylation of downstream kinases, including Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT), which are involved in cell survival and growth pathways.[6]



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APJ Receptor Signaling Pathway

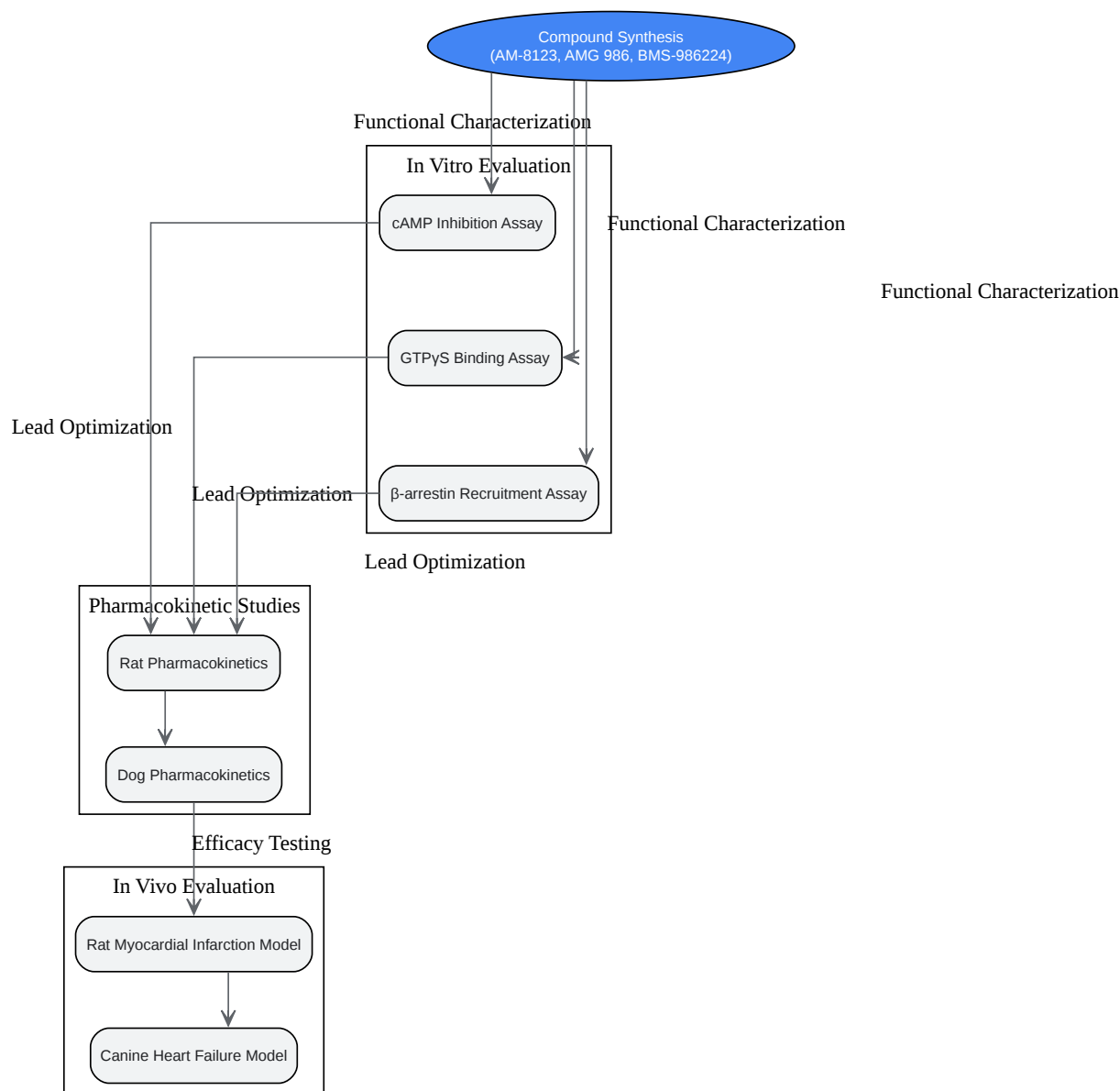
Experimental Protocols

In Vitro Functional Assays

- **cAMP Inhibition Assay:** Human APJ-overexpressing cells were stimulated with forskolin to induce cAMP production. The ability of test compounds to inhibit this forskolin-stimulated cAMP production was measured, and EC50 values were determined.[\[1\]](#)
- **GTPyS Binding Assay:** Membranes from cells overexpressing the human APJ receptor were incubated with GDP and $[35S]$ GTPyS in the presence of varying concentrations of the test compounds. The amount of $[35S]$ GTPyS bound to the membranes was quantified to determine the extent of G protein activation.
- **β -arrestin Recruitment Assay:** A PathHunter β -arrestin recruitment assay was used to measure the interaction between the APJ receptor and β -arrestin upon agonist stimulation. The potency of the compounds to induce this interaction was quantified.[\[1\]](#)

In Vivo Animal Models

- **Rat Myocardial Infarction Model:** Myocardial infarction was induced in rats by permanent ligation of the left anterior descending (LAD) coronary artery.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) Following a recovery period, animals were treated with the test compounds or vehicle. Cardiac function was assessed using echocardiography at baseline and various time points post-treatment. Histological analysis of the heart tissue was performed at the end of the study to evaluate cardiac fibrosis and remodeling.
- **Canine Tachypaced Heart Failure Model:** Heart failure was induced in beagle dogs by rapid ventricular pacing.[\[11\]](#)[\[12\]](#)[\[13\]](#) Hemodynamic parameters were continuously monitored using telemetry devices. The acute effects of intravenous drug administration on cardiovascular function were evaluated in both anesthetized and conscious states.



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Preclinical Evaluation Workflow

Conclusion

The collective findings from in vitro and in vivo studies demonstrate that **AM-8123** is a potent and orally bioavailable APJ agonist with the potential to improve cardiac function in the setting of heart failure. Comparative data with AMG 986 and BMS-986224 suggest that while all three compounds effectively activate the APJ receptor, there may be subtle differences in their potency and pharmacokinetic profiles. The cross-species validation of **AM-8123**'s efficacy in both rodent and canine models provides a strong rationale for its continued investigation as a novel therapeutic agent for heart failure. Further studies are warranted to fully elucidate the long-term safety and efficacy of these compounds and to determine their potential for clinical translation.

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